

Chemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Disoxaril

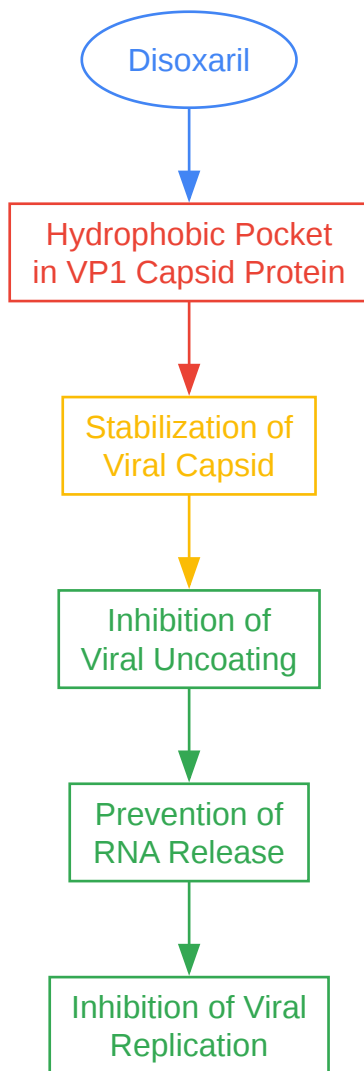
CAS No.: 87495-31-6

Cat. No.: S526320

Get Quote

Disoxaril is an aromatic ether with the molecular formula $C_{20}H_{26}N_2O_3$ and a molecular weight of 342.4 g/mol [1]. Its structure consists of a 3-methylisoxazole group linked via a seven-carbon chain to a phenoxy group bearing a 4,5-dihydrooxazole moiety [1].

The compound's primary mechanism of action is inhibiting viral uncoating. It binds to a hydrophobic pocket within the viral protein 1 (VP1) capsid protein, beneath the "canyon" region used for host cell receptor attachment [1] [2]. This binding stabilizes the entire viral capsid, raising the energy required for uncoating and preventing the structural transitions necessary for the release of viral RNA into the host cell [1] [3]. This process also suppresses the natural "breathing" motions of the virion, which involve the transient externalization of the N-terminal of VP1 and VP4 [2].



[Click to download full resolution via product page](#)

*Figure 1: Mechanism of action of **Disoxaril**, depicting its binding to the VP1 capsid protein and the subsequent inhibition of viral uncoating and RNA release.*

Antiviral Activity and Efficacy Data

Disoxaril demonstrates broad-spectrum activity against various picornaviruses. The following table summarizes key efficacy data from *in vitro* and *in vivo* studies.

Virus / Model	Assay / System	Result / Efficacy (EC ₅₀ / IC ₅₀)	Key Findings / Outcome
Enteroviruses (in vitro) [1]	Cell-based assays	0.1 - 1.2 μ M	Broad-spectrum activity against multiple enteroviruses.
Rhinoviruses (in vitro) [1]	Cell-based assays	0.05 - 0.8 μ M	Includes activity against Human Rhinovirus 14 (HRV-14).
Poliovirus 1 (in vitro) [1] [3]	Cell-based replication assay	\sim 5.6 μ M	Less susceptible due to structural differences in VP1.
Coxsackievirus B1 (in vivo) [1] [4]	Neonatal mouse model, 25 mg/kg/day for 10 days	N/A	85% survival (vs. 20% untreated); 3.5 log reduction in brain viral titer.
Enterovirus 71 (in vitro) [3]	MTS-based CPE assay in RD cells	15.32 μ M	Confirms activity against a clinically relevant enterovirus.

Experimental Protocols for Key Studies

Viral Uncoating Inhibition Assay

This method is used to demonstrate the direct effect of **Disoxaril** on the viral capsid [5]. Purified virions are incubated with the compound. The drug-treated and untreated viruses are then subjected to a stressor that typically triggers uncoating, such as heating or exposure to cell membrane extracts or mildly acidic pH. The physical integrity of the virions is assessed, often via sucrose gradient centrifugation, to check for the dissociation of capsid proteins or the release of genomic RNA. **Disoxaril**'s stabilization effect is confirmed by a reduced rate of virion disruption compared to the untreated control.

In Vivo Efficacy Model (Coxsackievirus B1 Neuroinfection)

This protocol assesses the therapeutic potential of **Disoxaril** in a live animal model [1] [4]. Newborn mice are inoculated subcutaneously with a lethal dose (e.g., 20 MLD₅₀) of Coxsackievirus B1. The treatment group receives daily subcutaneous injections of **Disoxaril** at 25 mg/kg for 10 days, starting shortly after infection. The control group receives a placebo. Key endpoints monitored include survival rates over 10-13 days and the quantification of viral titers in brain tissue, measured at regular intervals (e.g., days 7, 8, 9) and expressed as plaque-forming units per gram (PFU/g) of tissue.

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This is a standard *in vitro* method for determining the IC₅₀ of **Disoxaril** [6]. Host cells are infected with a standardized dose of virus. After adsorption, the medium is replaced with maintenance medium containing serial dilutions of **Disoxaril**. The cells are incubated until the virus-induced CPE is fully developed in the untreated control wells. Cell viability is then quantified using a dye-uptake assay. The IC₅₀ is calculated as the concentration of the compound that protects 50% of the cells from virus-induced destruction.

Pharmacological and Resistance Considerations

Pharmacokinetics and Toxicity

In murine studies, a regimen of 25 mg/kg/day achieved plasma concentrations of 12-18 µM and had a half-life of approximately 2.3 hours [1]. **Disoxaril**'s cytotoxicity (CC₅₀) in HeLa cells has been reported at 37 µM, and in RD and Vero cells, it is over 147 µM, indicating a selective antiviral effect [3].

Antiviral Resistance

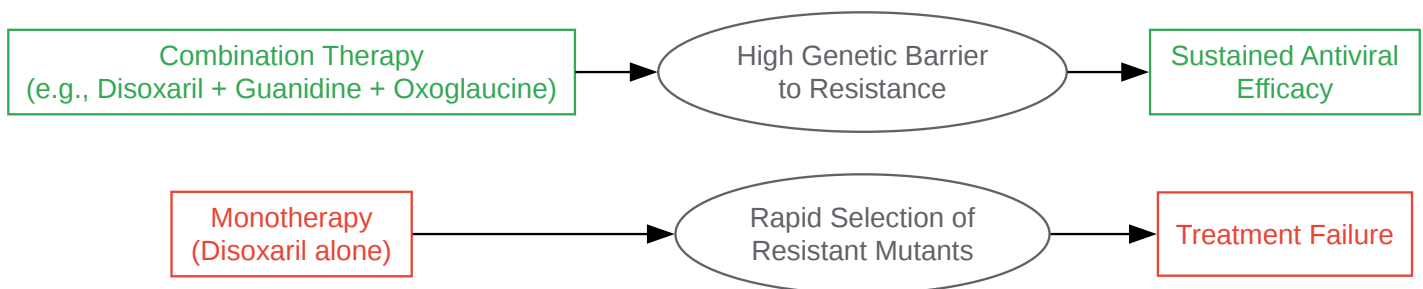
A significant challenge with **Disoxaril** monotherapy is the rapid emergence of resistant virus mutants [7] [4]. In a Coxsackievirus B1 mouse model, resistant mutants emerged as early as 7-8 days post-inoculation, exhibiting an IC₅₀ increase of over 40 µM compared to 0.59–1.37 µM for the wild-type virus [4]. These resistant mutants often carry specific point mutations in the VP1 capsid protein, such as M213T and L220F, which reduce drug binding affinity [1]. Resistant viruses can display altered phenotypic characteristics,

including larger and more irregular plaques, reduced thermal stability at 50°C, and slightly increased pathogenicity in mice [4].

Research Significance and Strategic Applications

While **Disoxaril** itself did not progress to widespread clinical use, it remains a valuable tool compound and its development provided critical insights.

- **Proof of Concept for Capsid-Binding:** It validated the viral capsid, specifically the VP1 hydrophobic pocket, as a viable target for antiviral drug development [1] [2].
- **Combination Therapy:** To combat resistance, research has shifted towards combination therapy. Studies show that alternating administration of **Disoxaril** in a triple combination with guanidine-HCl and oxoglaucine successfully prevented the emergence of resistance and increased treatment efficacy in a mouse model [7].
- **Molecular Dynamics Studies:** **Disoxaril** and related WIN compounds have been used in sophisticated molecular dynamics simulations to study long-range allosteric communication within the viral capsid, revealing how drug binding in one pocket can dampen large-scale correlated motions necessary for uncoating [2].



[Click to download full resolution via product page](#)

*Figure 2: Contrasting outcomes of **Disoxaril** monotherapy versus combination therapy in preventing antiviral resistance.*

Disoxaril serves as a foundational example of targeted antiviral design. Research into this compound and its analogs continues to inform the development of broader-spectrum and more resilient antiviral strategies, particularly through the use of combination therapies to overcome resistance.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Disoxaril - 87495-31-6 [vulcanchem.com]
2. Long-distance correlations of rhinovirus capsid dynamics ... [pmc.ncbi.nlm.nih.gov]
3. Disoxaril (WIN-51711) | Polioviruses Inhibitor [medchemexpress.com]
4. Development of resistance to disoxaril in Coxsackie B1 virus- ... [ovid.com]
5. Inhibition of poliovirus uncoating by disoxaril (WIN 51711) [sciencedirect.com]
6. Antiviral activity in vitro of double combinations of enteroviral ... [frontierspartnerships.org]
7. activity against coxsackievirus B1 neuroinfection in mice [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Chemical Profile and Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526320#what-is-disoxaril>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com